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Overview
Description
TNP-2198 is a novel dual-targeted antibacterial agent designed as a stable conjugate of a rifamycin pharmacophore and a nitroimidazole pharmacophore. This compound exhibits potent activity against microaerophilic and anaerobic bacterial pathogens, making it a promising candidate for treating infections caused by these bacteria .
Preparation Methods
The synthesis of TNP-2198 involves the conjugation of a rifamycin pharmacophore with a nitroimidazole pharmacophore. The synthetic route includes the formation of a stable bond between these two pharmacophores, resulting in a compound with enhanced antibacterial activity compared to a 1:1 molar mixture of the parent drugs . Specific reaction conditions and industrial production methods are detailed in the referenced studies .
Chemical Reactions Analysis
TNP-2198 undergoes various chemical reactions, including:
Oxidation: The nitroimidazole portion can undergo oxidation reactions.
Reduction: The nitroimidazole portion can also undergo reduction reactions.
Substitution: The rifamycin portion can participate in substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
TNP-2198 has several scientific research applications, including:
Chemistry: Used as a model compound for studying dual-targeted antibacterial agents.
Biology: Investigated for its activity against microaerophilic and anaerobic bacterial pathogens.
Medicine: Currently in Phase 2 clinical development for treating Helicobacter pylori infection, Clostridioides difficile infection, and bacterial vaginosis
Industry: Potential use in developing new antibacterial therapies to combat antimicrobial resistance
Mechanism of Action
TNP-2198 exerts its antibacterial effects through a dual mechanism of action. The rifamycin portion binds to the rifamycin binding site on RNA polymerase, while the nitroimidazole portion interacts directly with the DNA template strand in the RNA polymerase active-center cleft, forming a hydrogen bond with a base of the DNA template strand . This dual interaction disrupts bacterial transcription and replication processes, leading to bacterial cell death .
Comparison with Similar Compounds
TNP-2198 is unique due to its dual-targeted mechanism of action, which combines the properties of rifamycin and nitroimidazole pharmacophores. Similar compounds include other rifamycin-nitroimidazole conjugates, but TNP-2198 exhibits greater activity against strains resistant to both rifamycins and nitroimidazoles . This makes it a valuable addition to the arsenal of antibacterial agents .
Properties
CAS No. |
1001314-13-1 |
---|---|
Molecular Formula |
C48H61N7O13 |
Molecular Weight |
944.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C48H61N7O13/c1-23-12-11-13-24(2)46(62)50-38-37-36(51-48(52-37)15-17-53(18-16-48)19-20-54-29(7)49-22-32(54)55(63)64)33-34(42(38)60)41(59)28(6)44-35(33)45(61)47(9,68-44)66-21-14-31(65-10)25(3)43(67-30(8)56)27(5)40(58)26(4)39(23)57/h11-14,21-23,25-27,31,39-40,43,57-60H,15-20H2,1-10H3,(H,50,62)/b12-11+,21-14+,24-13-/t23-,25+,26+,27+,31-,39-,40+,43+,47-/m0/s1 |
InChI Key |
OZUTUJQHZGJOKZ-AIGATTFSSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CCN7C(=NC=C7[N+](=O)[O-])C)N=C25)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CCN7C(=NC=C7[N+](=O)[O-])C)N=C25)O)C |
Origin of Product |
United States |
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